1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylicacidhydrochloride
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Overview
Description
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H21NO2·HCl. It is a derivative of cyclobutane, a four-membered ring structure, and contains both an amino group and a carboxylic acid group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through the dimerization of alkenes under UV light or by dehalogenation of 1,4-dihalobutanes using reducing metals.
Introduction of Amino Group: The amino group can be introduced through a nucleophilic substitution reaction where a cyclohexylamine reacts with a suitable precursor.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is common to maintain precise control over reaction conditions.
Chemical Reactions Analysis
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic structures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutane ring provides structural rigidity. This allows the compound to modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride can be compared with similar compounds such as:
1-Amino-1-cyclobutanecarboxylic acid: This compound lacks the cyclohexyl group, making it less bulky and potentially less selective in its interactions.
1-(Methylamino)cyclobutane-1-carboxylic acid: The presence of a methyl group instead of a cyclohexyl group alters its steric and electronic properties, affecting its reactivity and interactions.
The uniqueness of 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride lies in its combination of a cyclobutane ring with a cyclohexylamino group, providing a balance of rigidity and flexibility that is valuable in various research applications.
Biological Activity
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride, identified by CAS number 2613385-32-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic applications.
The molecular formula of this compound is C12H22ClNO2, with a molecular weight of 248 Da. Key physicochemical properties include:
- LogP : -0.07, indicating low lipophilicity.
- Polar Surface Area : 49 Ų, which may influence its bioavailability.
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 3
These properties suggest that the compound may exhibit favorable characteristics for interaction with biological targets.
Biological Activity
Research into the biological activity of 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride has indicated several potential therapeutic effects:
Antimicrobial Activity
Case studies have shown that compounds structurally related to cyclobutane derivatives often exhibit antimicrobial properties. For instance, a study on similar compounds indicated effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .
Anticancer Potential
Preliminary investigations into the anticancer potential of cyclobutane derivatives have highlighted their ability to inhibit cell proliferation in certain cancer cell lines. The mechanism is believed to involve modulation of cell cycle regulators and apoptosis pathways . Further research is needed to establish the specific efficacy of 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride in this context.
Neuroprotective Effects
Emerging data suggest that compounds with similar structures may exert neuroprotective effects, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways. This aspect is particularly relevant given the increasing focus on neurodegenerative diseases .
Research Findings
A comprehensive review of literature reveals several studies that explore the biological activities of cyclobutane derivatives:
Properties
Molecular Formula |
C12H22ClNO2 |
---|---|
Molecular Weight |
247.76 g/mol |
IUPAC Name |
1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H21NO2.ClH/c14-11(15)12(7-4-8-12)9-13-10-5-2-1-3-6-10;/h10,13H,1-9H2,(H,14,15);1H |
InChI Key |
JTDUNMAMEIJIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2(CCC2)C(=O)O.Cl |
Origin of Product |
United States |
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